molecular formula C24H22N6O2 B2822689 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-07-7

8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2822689
CAS No.: 919009-07-7
M. Wt: 426.48
InChI Key: HUZZZKVPDXFTIM-DHZHZOJOSA-N
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Description

8-(2-Aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by a tricyclic imidazopurine core with key substituents:

  • 8-position: A 2-aminophenyl group, contributing to receptor binding and electron-rich interactions.
  • 3-position: A cinnamyl (3-phenylprop-2-en-1-yl) chain, influencing lipophilicity and steric bulk.
  • 1- and 7-positions: Methyl groups, modulating metabolic stability and solubility.

Its design integrates features known to enhance receptor affinity and pharmacokinetic properties, such as aromaticity and alkyl chain flexibility .

Properties

IUPAC Name

6-(2-aminophenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-13,15H,14,25H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZZKVPDXFTIM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors, such as purine derivatives, under acidic or basic conditions to form the imidazo[2,1-f]purine skeleton.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the imidazo[2,1-f]purine core.

    Cinnamyl Substitution: The cinnamyl group is typically introduced through a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst.

    Methylation: The methyl groups at positions 1 and 7 can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the cinnamyl group, potentially yielding dihydro derivatives.

    Substitution: The aminophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic conditions.

Major Products

    Oxidation: Products include cinnamaldehyde and cinnamic acid derivatives.

    Reduction: Products include dihydroimidazo[2,1-f]purine derivatives.

    Substitution: Products include various acylated or sulfonated derivatives of the aminophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazo[2,1-f]purine derivatives in various chemical reactions.

Biology

Biologically, the compound is of interest due to its potential interactions with nucleic acids and proteins. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to active sites, while the cinnamyl group can enhance lipophilicity, improving cellular uptake. The imidazo[2,1-f]purine core can interact with nucleic acids, potentially disrupting DNA or RNA function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position 8 : Arylpiperazinylalkyl chains (e.g., AZ-853, AZ-861) enhance 5-HT1A receptor binding (Ki < 1 nM), while shorter alkyl groups (e.g., CB11’s butyl) shift activity to PPARγ-mediated anticancer pathways .
  • Fluorine Substitution : Fluorine at the phenyl ring’s ortho position (AZ-853) improves brain penetration compared to meta-trifluoromethyl (AZ-861), correlating with stronger in vivo antidepressant effects .
  • Methylation Patterns : 1,3-Dimethylation (common in 5-HT1A ligands) optimizes metabolic stability, whereas 1,6,7-trimethylation (CB11) may enhance PPARγ activation .

Biological Activity

8-(2-Aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. Its unique structure includes an imidazo[2,1-f]purine core with various functional groups that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of approximately 314.35 g/mol. The structure features:

  • An imidazo[2,1-f]purine core
  • A cinnamyl group
  • An amino group on the phenyl ring

This structural configuration is essential for its interaction with biological macromolecules and its subsequent biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Activity

In studies involving a series of imidazo[2,1-f]purine derivatives, certain compounds demonstrated significant antidepressant effects in animal models. For instance, a related compound showed efficacy in the forced swim test (FST) in mice, indicating potential as an antidepressant agent . The mechanism appears to involve modulation of serotonin receptors (5-HT), specifically the 5-HT1A and 5-HT7 subtypes.

2. Anxiolytic Effects

In addition to antidepressant properties, some derivatives exhibited anxiolytic effects surpassing those of standard anxiolytics like diazepam. This suggests that modifications to the imidazopurine structure can enhance both antidepressant and anxiolytic activities .

3. Phosphodiesterase Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular signaling pathways involved in mood regulation and neuroprotection .

The biological activity of this compound primarily involves:

  • Interaction with Serotonin Receptors : The affinity for serotonin receptors indicates a role in neurotransmitter modulation.
  • Phosphodiesterase Inhibition : By inhibiting PDEs, the compound may enhance neurotransmitter signaling pathways that are beneficial in treating mood disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

StudyFindings
PubMed Study (2016) Identified potent serotonin receptor ligands with antidepressant potential .
Mechanistic Study Demonstrated the role of PDE inhibition in enhancing cAMP levels .
Animal Model Testing Showed significant antidepressant and anxiolytic effects compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-f]purine core followed by regioselective substitutions. Key steps include:

Core formation : Cyclization of purine precursors under acidic or basic conditions .

Substituent introduction : Use of palladium-catalyzed cross-coupling for cinnamyl group attachment and SN2 reactions for methyl/amino-phenyl groups .

Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (60–100°C), and catalysts (e.g., CuI for click chemistry) significantly affect yield and purity .

  • Data : Yields range from 10–55% depending on step complexity; HPLC (≥95% purity) and NMR validate intermediates .

Q. How can structural characterization be systematically performed for this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., cinnamyl vs. allyl groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₃N₅O₂: 438.18 g/mol) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding receptor binding .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane). The 2-aminophenyl group enhances aqueous solubility, while cinnamyl increases lipophilicity .
  • Stability : Accelerated degradation studies (pH 1–13, UV light, 40–60°C) using HPLC to monitor decomposition. Methoxy and amino groups may confer pH sensitivity .

Advanced Research Questions

Q. How does the 2-aminophenyl substituent influence bioactivity compared to other aryl groups (e.g., chlorophenyl or methoxyphenyl)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chlorophenyl, 2-methoxyphenyl) and compare binding affinities to adenosine/serotonin receptors via radioligand assays .
  • Data : The 2-aminophenyl group may enhance receptor selectivity due to hydrogen-bonding interactions, as seen in similar imidazopurines .

Q. How can contradictory data on enzymatic inhibition (e.g., PI3Kδ vs. adenosine receptors) be resolved?

  • Methodology :

  • Target profiling : Use kinase/GPCR panels to assess selectivity. For example, competitive binding assays with ATP analogs for PI3Kδ vs. adenosine A₂A receptors .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and explain off-target effects .

Q. What in silico strategies are effective for optimizing pharmacokinetic properties (e.g., bioavailability) of this compound?

  • Methodology :

  • ADMET prediction : Tools like SwissADME calculate logP (target: 2–3), topological polar surface area (<140 Ų), and CYP450 metabolism .
  • Prodrug design : Modify the 2-aminophenyl group (e.g., acetylation) to enhance membrane permeability, with in vitro hydrolysis studies to confirm reactivation .

Q. How can regiochemical challenges during cinnamyl group introduction be mitigated?

  • Methodology :

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for the amino group to prevent side reactions during cinnamylation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80°C, 30 min vs. 24 hours conventional) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism in apoptosis induction?

  • Methodology :

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic cells .
  • Western blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratios in treated vs. control cancer cell lines .
  • Gene knockdown : siRNA targeting adenosine receptors to confirm pathway specificity .

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